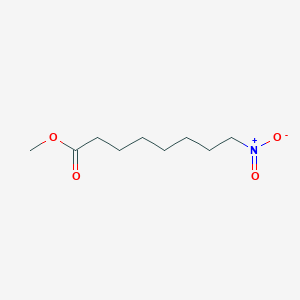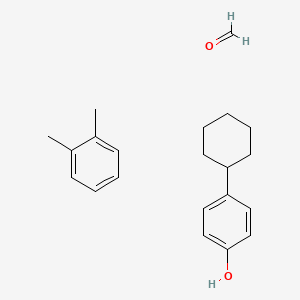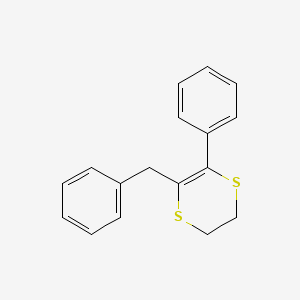
2-Furanol, 3,5-diethyltetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Furanol, 3,5-diethyltetrahydro- is a heterocyclic organic compound belonging to the furan family. This compound is characterized by a five-membered ring structure containing one oxygen atom and four carbon atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furanol, 3,5-diethyltetrahydro- typically involves the hydrogenation of furfural derivatives. One common method is the catalytic hydrogenation of 2,5-dimethylfuran under specific conditions, such as using a palladium catalyst at elevated temperatures and pressures . The reaction conditions are crucial to ensure the selective formation of the desired compound.
Industrial Production Methods
Industrial production of 2-Furanol, 3,5-diethyltetrahydro- often involves the use of continuous flow reactors to optimize the reaction conditions and yield. The process may include steps such as purification and distillation to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Furanol, 3,5-diethyltetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, acids, and bases are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include furanones, tetrahydrofuran derivatives, and various substituted furans .
Aplicaciones Científicas De Investigación
2-Furanol, 3,5-diethyltetrahydro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-Furanol, 3,5-diethyltetrahydro- involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various chemical reactions. Its unique ring structure allows it to participate in a range of biochemical processes, including enzyme inhibition and receptor binding .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethylfuran: A related compound with similar chemical properties but different substitution patterns.
2,5-Furan-dicarboxylic acid: Another furan derivative with distinct applications in polymer chemistry.
Furfuryl alcohol: A furan compound used in the production of resins and polymers
Uniqueness
2-Furanol, 3,5-diethyltetrahydro- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
57261-86-6 |
|---|---|
Fórmula molecular |
C8H16O2 |
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
3,5-diethyloxolan-2-ol |
InChI |
InChI=1S/C8H16O2/c1-3-6-5-7(4-2)10-8(6)9/h6-9H,3-5H2,1-2H3 |
Clave InChI |
YQRSVCLVNTXQGP-UHFFFAOYSA-N |
SMILES canónico |
CCC1CC(OC1O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-[(Butan-2-yl)oxy]phenyl}-2-iodobenzamide](/img/structure/B14610988.png)

![{2-[(4-Chloro-3-fluorophenyl)sulfanyl]phenyl}acetonitrile](/img/structure/B14610997.png)
![2-Methyl-3-[3-methyl-5-(4-methylphenoxy)pent-3-EN-1-YL]-2-pentyloxirane](/img/structure/B14611000.png)




![Butanamide, N-[1-(2-methylpropyl)-2-oxopentyl]-](/img/structure/B14611027.png)
![2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyrimidine](/img/structure/B14611031.png)


![N,N-Dimethylbicyclo[2.1.1]hexane-5-carboxamide](/img/structure/B14611048.png)

